molecular formula C17H16F3N3O2 B2386865 N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide CAS No. 383146-25-6

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2386865
CAS No.: 383146-25-6
M. Wt: 351.329
InChI Key: NCHNSVPJGRZHAO-UHFFFAOYSA-N
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Description

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a morpholine ring attached to a pyridine ring, which is further connected to a benzenecarboxamide group with a trifluoromethyl substituent. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of a 6-morpholino-3-pyridinyl intermediate. This can be achieved through the reaction of 3-chloropyridine with morpholine under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Formation of the Benzenecarboxamide: The final step involves the coupling of the pyridine intermediate with a benzenecarboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, amines, or alcohols can be used under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-morpholino-3-pyridinyl)-4-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyridine rings play a crucial role in binding to these targets, while the trifluoromethyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(6-morpholino-3-pyridinyl)methanol: This compound shares the morpholine and pyridine rings but lacks the trifluoromethyl and benzenecarboxamide groups.

    6-morpholino-3-pyridinyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of the benzenecarboxamide group.

Properties

IUPAC Name

N-(6-morpholin-4-ylpyridin-3-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)22-14-5-6-15(21-11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHNSVPJGRZHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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